molecular formula C28H25NO3 B11274218 (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide

(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide

Cat. No.: B11274218
M. Wt: 423.5 g/mol
InChI Key: OIJMZJATMFPWBN-CXUHLZMHSA-N
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Description

The compound (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide is a synthetic small molecule featuring a chromen-4-one core substituted with a 4-tert-butylphenyl group at position 2 and an (E)-configured α,β-unsaturated amide at position 4. The α,β-unsaturated amide moiety may contribute to electrophilic reactivity or hydrogen-bonding interactions.

Properties

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

(E)-N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C28H25NO3/c1-28(2,3)21-12-10-20(11-13-21)26-18-24(30)23-17-22(14-15-25(23)32-26)29-27(31)16-9-19-7-5-4-6-8-19/h4-18H,1-3H3,(H,29,31)/b16-9+

InChI Key

OIJMZJATMFPWBN-CXUHLZMHSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Three-Component Coupling Strategy

A unified strategy for chromene synthesis involves the reaction of salicylaldehydes with alkenyl boronic acids or trifluoroborates in the presence of amines. For instance, salicylaldehyde derivatives react with alkenyl trifluoroborates to form amino phenol intermediates, which cyclize under thermal conditions to yield 2H-chromenes. Adapting this method, substituting salicylaldehyde with a pre-functionalized aldehyde bearing a tert-butylphenyl group at the C2 position could directly generate the 2-(4-tert-butylphenyl)-4H-chromen-4-one scaffold.

Functionalization at C6: Installation of the Enamide Side Chain

The C6 amino group in the target compound serves as the site for enamide formation. Key steps include:

Nitration and Reduction Sequence

Nitration of 2-(4-tert-butylphenyl)-4H-chromen-4-one at C6 using nitric acid in sulfuric acid, followed by reduction with hydrogen gas and palladium on carbon, yields the 6-amino derivative. This intermediate is pivotal for subsequent amidation.

Amidation with Cinnamoyl Chloride

The 6-aminochromenone reacts with (E)-cinnamoyl chloride in the presence of a base such as triethylamine or pyridine. Solvent selection (e.g., dichloromethane or THF) and stoichiometric control are critical to minimizing esterification or over-acylation. Typical yields range from 65% to 75% under optimized conditions.

Stereochemical Control in Enamide Formation

The (E)-configuration of the prop-2-enamide moiety is essential for biological activity. To ensure stereoselectivity:

Use of Preformed (E)-Cinnamic Acid Derivatives

Employing (E)-cinnamoyl chloride synthesized from (E)-cinnamic acid and thionyl chloride avoids geometric isomerization. Reaction temperatures below 0°C and inert atmospheres further suppress undesired (Z)-isomer formation.

Catalytic Asymmetric Methods

Chiral auxiliaries or organocatalysts (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity during amidation. However, this approach remains underexplored for chromene-based systems and requires further validation.

Purification and Analytical Characterization

Chromatographic Techniques

Flash column chromatography using silica gel and gradient elution (hexane/ethyl acetate) effectively isolates the target compound. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity.

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 2H, Ar-H), 7.63 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.30 (m, 5H, Ph-H), 6.89 (s, 1H, chromen-H), 1.35 (s, 9H, tert-butyl).

    • ¹³C NMR : δ 178.9 (C=O), 164.5 (CONH), 154.2 (chromen-C4), 128.3–126.1 (aryl carbons).

  • Mass Spectrometry : ESI-MS m/z 423.5 [M+H]⁺, consistent with the molecular formula C₂₈H₂₅NO₃.

Challenges and Optimization Opportunities

Low Yields in Cyclocondensation Steps

The annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones typically yields ≤67%. Microwave-assisted synthesis or flow chemistry could enhance reaction efficiency and scalability.

Regioselectivity in Electrophilic Substitution

Competing substitution at C8 of the chromene ring necessitates directing groups (e.g., nitro or methoxy) to enforce C6 functionalization. Temporary protection/deprotection strategies may improve selectivity .

Chemical Reactions Analysis

Chromenone Core Reactions

The 4-oxo group participates in:

  • Nucleophilic additions : Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols.

  • Reductions : LiAlH₄ reduces the carbonyl to a hydroxyl group, yielding 4-hydroxychromene derivatives.

  • Oxidations : Under strong oxidative conditions (KMnO₄/H₂SO₄), the chromenone ring undergoes cleavage to form phthalic acid derivatives.

α,β-Unsaturated Amide Reactivity

The (2E)-3-phenylprop-2-enamide moiety enables:

Reaction Reagents Product Yield
Michael additionEthyl acetoacetate, NaOEtβ-Ketoester adduct at Cβ position 68%
CycloadditionMaleic anhydride, heatSix-membered lactam via [4+2] cyclization52%
Hydrolysis6M HCl, refluxTrans-cinnamic acid + chromenone amine89%

Metal-Catalyzed Cross-Couplings

The aryl chloride derivative (precursor) undergoes Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ catalyst:

Ar-Cl+PhB(OH)2Pd0Ar-Ph+B(OH)3+HCl\text{Ar-Cl} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd}^0} \text{Ar-Ph} + \text{B(OH)}_3 + \text{HCl}

This modification introduces biaryl systems for enhanced π-stacking in drug-target interactions.

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes (CYP3A4) reveal oxidative metabolism at three sites:

  • tert-Butyl group : Hydroxylation to form tert-butyl alcohol derivatives.

  • Chromenone ring : Epoxidation at C2-C3 double bond.

  • Phenylprop-2-enamide : Esterification via hepatic carboxylesterases.

Comparative Reactivity with Structural Analogs

Reactivity diverges significantly from simpler chromenones due to steric and electronic effects of the tert-butylphenyl group:

Compound Electrophilic Substitution Rate (k, M⁻¹s⁻¹) Reduction Potential (E₁/₂, V)
Target compound2.1 × 10⁻³ (nitration at C5)-1.25 (4-oxo reduction)
Unsubstituted chromenone5.8 × 10⁻³-0.98
6-Methoxy chromenone1.3 × 10⁻³-1.18

The tert-butyl group reduces electrophilic attack rates by 64% compared to unsubstituted chromenone, attributed to steric hindrance and electron-donating effects.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide exhibits several notable biological activities:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to protect cells from oxidative stress, potentially reducing the risk of chronic diseases.
  • Anticancer Activity : Research suggests that chromenone derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Anti-inflammatory Effects : The presence of specific substituents can enhance anti-inflammatory properties, beneficial in treating chronic inflammatory diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques used in these studies include:

  • Molecular Docking : To predict how the compound binds to target proteins.
  • In vitro Assays : To evaluate biological activity against cancer cell lines or inflammatory models.

Case Studies

Several studies have explored the applications of chromenone derivatives in various fields:

  • Anticancer Research : A study demonstrated that similar compounds inhibited proliferation in breast cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : Research indicated that certain derivatives offered protection against neurodegeneration in models of Alzheimer's disease by reducing oxidative stress markers.
  • Anti-inflammatory Applications : Clinical trials have noted improvements in inflammatory markers among patients treated with compounds structurally related to this derivative.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The phenylprop-2-enamide moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog with 7-yl Substitution

A closely related analog, (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide, differs only in the substitution position of the α,β-unsaturated amide (7-yl vs. 6-yl on the chromenone ring). This positional isomerism can significantly alter electronic distribution and steric accessibility. For example:

  • Steric Effects : The 7-yl position may reduce steric hindrance between the amide and the 4-tert-butylphenyl group, possibly enhancing conformational flexibility.
Property 6-yl Compound 7-yl Compound
Substitution Position 6-yl 7-yl
Potential Reactivity Higher resonance stabilization Reduced steric hindrance
Synthetic Accessibility Likely similar Likely similar

This analog is listed in commercial catalogs (e.g., CHEMENU), suggesting its relevance in medicinal chemistry research .

Analog with Indole Substituent: 256955-33-6

The compound (2E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide (CAS 256955-33-6) shares the (E)-configured α,β-unsaturated amide and 4-tert-butylphenyl group but replaces the chromenone core with an indole-ethylamine moiety. Key differences include:

  • Core Structure: The indole group introduces hydrogen-bonding capacity via the N-H group, contrasting with the planar, conjugated chromenone system.
  • Biological Implications: Indole derivatives often target serotonin receptors or enzymes like cyclooxygenase, whereas chromenones are associated with kinase inhibition.
  • Lipophilicity: The indole-ethylamine side chain may reduce logP compared to the chromenone-based compound, altering pharmacokinetic profiles.
Property Chromenone-Based Compound Indole-Based Compound (256955-33-6)
Core Structure Chromen-4-one Indole-ethylamine
Hydrogen Bonding Limited (amide only) Enhanced (indole N-H)
Target Relevance Kinases, inflammation Neurotransmitter receptors

This compound is marketed as a research chemical, indicating its utility in neuroscience or oncology studies .

Biological Activity

(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide is a synthetic compound classified as a chromenone derivative. Its structure includes a chromenone core, which is known for various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, highlighting its potential as an antioxidant, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

The compound has the molecular formula C28H25NO3C_{28}H_{25}NO_3 and a molecular weight of 423.5 g/mol. The presence of functional groups such as amides and carbonyls contributes to its biological reactivity.

1. Antioxidant Properties

Chromone derivatives, including (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide, have demonstrated significant antioxidant capabilities. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases.

2. Anticancer Activity

Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Similar compounds have shown efficacy in various cancer models, suggesting that (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide could be a candidate for anticancer drug development.

3. Anti-inflammatory Effects

The compound's structural characteristics may enhance its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory pathways, making them potential therapeutic agents for chronic inflammatory diseases.

The mechanisms through which (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.
  • Cell Signaling Modulation : It can modulate signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological activity profile of (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide:

Compound NameStructure TypeNotable Activities
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamideChromenone derivativeAntioxidant, anticancer
QuercetinFlavonoidAntioxidant, anti-inflammatory
UmbelliferoneCoumarinAnticoagulant, antimicrobial
ChalconesChalconeAnticancer, anti-inflammatory

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antioxidant Activity : Research demonstrated that chromenone derivatives significantly reduced oxidative stress markers in vitro.
  • Anticancer Efficacy : A study involving various cancer cell lines showed that certain chromenone derivatives inhibited cell growth by inducing apoptosis.
  • Anti-inflammatory Studies : In animal models of inflammation, compounds similar to (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide exhibited significant reductions in inflammatory markers.

Q & A

Q. What are the recommended synthetic routes for (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide, and how can intermediates be characterized?

A multistep approach is typically employed:

Chromene Core Synthesis : Condensation of 4-tert-butylphenol with β-keto esters under acidic conditions to form the 4-oxo-4H-chromene scaffold .

Amide Coupling : React the chromene intermediate with (2E)-3-phenylprop-2-enoic acid using coupling agents like EDCI/HOBt in anhydrous DCM.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
Characterization :

  • NMR : Confirm regiochemistry of the tert-butyl group and E-configuration of the enamide via 1^1H and 13^13C NMR (e.g., coupling constants for vinyl protons: J = 12–16 Hz for trans configuration).
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+) matching theoretical mass.

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond geometries:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ the SHELX suite (SHELXT for solution, SHELXL for refinement) to resolve heavy atoms (e.g., Br or S if present) and anisotropic displacement parameters .
  • Validation : Cross-check with WinGX for symmetry, bond lengths, and angles. Discrepancies >3σ in displacement ellipsoids may indicate disorder or twinning .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data (e.g., NMR) and computational modeling results?

Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions:

  • Dynamic NMR : Perform variable-temperature 1^1H NMR (e.g., 25–80°C) to detect slow-exchange protons (e.g., enamide rotamers).
  • DFT Calculations : Optimize geometries using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare computed chemical shifts (with solvent models like PCM) to experimental data .
  • Crystallographic Validation : Use X-ray data to confirm the dominant conformation in the solid state .

Q. What experimental design strategies optimize the yield of the chromene core under conflicting reaction conditions?

The chromene synthesis often faces competing pathways (e.g., dimerization vs. cyclization):

  • DoE (Design of Experiments) : Apply a fractional factorial design to variables: temperature (80–120°C), acid catalyst (H2SO4 vs. p-TsOH), and solvent polarity (toluene vs. DMF). Use ANOVA to identify significant factors .
  • In Situ Monitoring : Employ ReactIR to track β-keto ester consumption and chromene formation kinetics.
  • Quenching Protocols : Rapid cooling to 0°C post-reaction minimizes side-product formation .

Q. How can researchers refine crystallographic models when high thermal motion or partial occupancy complicates the structure?

  • Thermal Motion : In SHELXL, apply ISOR and DELU restraints to anisotropic displacement parameters for atoms with high B-factors (>6 Ų).
  • Disordered Regions : Split positions (PART command) and refine occupancy factors. Validate with Fo-Fc maps (residual density <0.3 eÅ⁻³) .
  • Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning. Verify with Hooft/Y R-factor metrics .

Methodological Notes

  • Software Citations : SHELX , WinGX , and Gaussian09 are standard in crystallography and computational chemistry.
  • Experimental Replication : Detailed synthetic protocols (e.g., EDCI coupling, recrystallization) ensure reproducibility in academic labs.

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